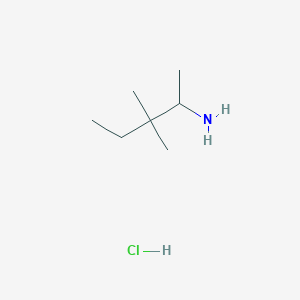

3,3-Dimethylpentan-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3-Dimethylpentan-2-amine hydrochloride is a chemical compound with the molecular formula C7H18ClN . It is a derivative of pentane, which is a hydrocarbon with five carbon atoms. The “3,3-Dimethyl” part of the name indicates that there are two methyl groups attached to the third carbon atom in the pentane chain . The “2-amine” part indicates that there is an amine group (-NH2) attached to the second carbon atom . The hydrochloride indicates that this compound forms a salt with hydrochloric acid .

Molecular Structure Analysis

The molecular structure of 3,3-Dimethylpentan-2-amine hydrochloride consists of a pentane chain with two methyl groups attached to the third carbon atom and an amine group attached to the second carbon atom . The hydrochloride part of the compound indicates that it forms a salt with hydrochloric acid .Applications De Recherche Scientifique

Catalysis and Chemical Recycling

Transition metal phosphides, showing catalytic properties similar in context to amines, are highlighted for their role in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes. These catalysts, including Ni2P, surpass traditional sulfides in activity, offering insights into the potential catalytic applications of amine-related compounds in environmental and energy-related fields (Oyama et al., 2009).

Environmental Science

Amines play critical roles in carbon capture technologies, where their interaction with CO2 has been extensively studied to mitigate environmental pollution. The review by Ochedi et al. (2020) discusses liquid absorption methods for CO2 capture, focusing on solutions and solvents such as amine-based solutions, highlighting their significance in addressing global warming and other greenhouse gas-related issues. This underscores the environmental relevance of amines and their derivatives, including 3,3-Dimethylpentan-2-amine hydrochloride, in carbon sequestration efforts (Ochedi et al., 2020).

Materials Science

In materials science, amines are crucial for the development of chemically reactive surfaces for biomolecule immobilization and cell colonization. Siow et al. (2006) review plasma methods for generating amine-functionalized surfaces, illustrating the application of amines in creating bio-interactive materials. This research highlights the potential for using compounds like 3,3-Dimethylpentan-2-amine hydrochloride in biomedical engineering and materials science to develop surfaces that support biological functions and interactions (Siow et al., 2006).

Safety And Hazards

The safety information for 3,3-Dimethylpentan-2-amine hydrochloride indicates that it has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propriétés

IUPAC Name |

3,3-dimethylpentan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-5-7(3,4)6(2)8;/h6H,5,8H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKDCQGEFUUSFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethylpentan-2-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Methoxyphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2958299.png)

![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2958304.png)

![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2958306.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2958312.png)

![6-(4-Methoxyphenethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2958315.png)